molecular formula C21H30O4 B13733508 alpha-Phenylpentyl camphorate CAS No. 13445-75-5

alpha-Phenylpentyl camphorate

Cat. No.: B13733508
CAS No.: 13445-75-5
M. Wt: 346.5 g/mol
InChI Key: PZYBFENHRQSYMJ-UHFFFAOYSA-N
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Description

Alpha-Phenylpentyl camphorate is an organic compound that belongs to the class of camphorates It is a derivative of camphoric acid, where the camphor structure is esterified with an alpha-phenylpentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Phenylpentyl camphorate typically involves the esterification of camphoric acid with an alpha-phenylpentyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-Phenylpentyl camphorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of phenylpentyl ketones or carboxylic acids.

    Reduction: Formation of phenylpentyl alcohols.

    Substitution: Formation of substituted camphorates with various functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of alpha-Phenylpentyl camphorate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release camphoric acid and alpha-phenylpentyl alcohol, which may exert biological effects through various mechanisms. The compound’s ability to interact with cellular membranes and proteins can influence its antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Alpha-Phenylpentyl camphorate can be compared with other camphorate derivatives, such as:

    Alpha-Methylpentyl camphorate: Similar structure but with a methyl group instead of a phenyl group.

    Alpha-Ethylpentyl camphorate: Contains an ethyl group instead of a phenyl group.

    Alpha-Propylpentyl camphorate: Features a propyl group in place of the phenyl group.

The uniqueness of this compound lies in its phenyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

13445-75-5

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

2,2,3-trimethyl-3-(1-phenylpentoxycarbonyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C21H30O4/c1-5-6-12-17(15-10-8-7-9-11-15)25-19(24)21(4)14-13-16(18(22)23)20(21,2)3/h7-11,16-17H,5-6,12-14H2,1-4H3,(H,22,23)

InChI Key

PZYBFENHRQSYMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1)OC(=O)C2(CCC(C2(C)C)C(=O)O)C

Origin of Product

United States

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